molecular formula C10H12Li2N5O6P B12369028 2'-Deoxyadenosine-5'-monophosphate-15N5 (dilithium)

2'-Deoxyadenosine-5'-monophosphate-15N5 (dilithium)

Cat. No.: B12369028
M. Wt: 348.1 g/mol
InChI Key: HQPPQRVOFRAJDP-QQEIQXRYSA-L
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Description

2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is a stable isotope-labeled compound. It is a derivative of 2’-Deoxyadenosine-5’-monophosphate, a deoxyribonucleotide found in DNA. This compound is labeled with nitrogen-15, making it useful for various scientific research applications, particularly in the study of DNA synthesis and damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 into the adenine base of the deoxyribonucleotide. The process typically starts with the synthesis of 15N-labeled adenine, which is then coupled with deoxyribose to form 2’-Deoxyadenosine. This intermediate is subsequently phosphorylated to produce 2’-Deoxyadenosine-5’-monophosphate-15N5. The final step involves the formation of the dilithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis and purification systems helps in achieving high yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various modified nucleotides, which can be used in further biochemical and pharmacological studies .

Scientific Research Applications

2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) has a wide range of scientific research applications:

    Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate molecular interactions and reaction mechanisms.

    Biology: The compound is employed in studies of DNA synthesis, replication, and repair. It helps in understanding the role of adenosine-based interactions in these processes.

    Medicine: It is used in pharmacokinetic and metabolic studies to evaluate the behavior of nucleotide analogs in biological systems.

    Industry: The compound is utilized in the development of new diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves its incorporation into DNA during synthesis. The nitrogen-15 label allows for the tracking and quantification of the compound in various biochemical assays. The compound interacts with enzymes involved in DNA replication and repair, providing insights into the molecular pathways and targets involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is unique due to its exclusive labeling with nitrogen-15, which provides specific advantages in NMR and mass spectrometry studies. This labeling allows for precise tracking and quantification in various biochemical and pharmacological assays, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H12Li2N5O6P

Molecular Weight

348.1 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;;

InChI Key

HQPPQRVOFRAJDP-QQEIQXRYSA-L

Isomeric SMILES

[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)([O-])[O-])O

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Origin of Product

United States

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